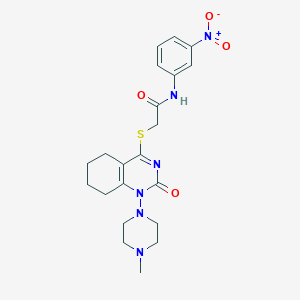

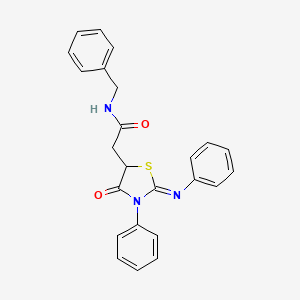

![molecular formula C16H19N3O2 B2365822 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 478259-58-4](/img/structure/B2365822.png)

4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is not available in the retrieved information.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound’s structural features, including the pyrrole ring and the pyridine moiety, suggest potential pharmacological activity. Researchers investigate its interactions with biological targets, such as receptors or enzymes, to develop novel drugs. By modifying its substituents, scientists aim to enhance its bioavailability, selectivity, and therapeutic efficacy .

Anticancer Agents

Given the importance of pyrrole-containing compounds in cancer research, 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is of interest. Studies explore its cytotoxic effects on cancer cell lines, its ability to inhibit tumor growth, and its potential as a lead compound for developing new anticancer agents .

Neuropharmacology

The pyridine ring in this compound suggests possible interactions with neuronal receptors. Researchers investigate its effects on neurotransmitter systems, neuroprotection, and neuroinflammation. Insights gained from these studies may contribute to the development of treatments for neurodegenerative diseases .

Coordination Chemistry

The carboxamide group allows for coordination with metal ions. Scientists explore its complexation behavior with transition metals, lanthanides, or actinides. These complexes may find applications in catalysis, luminescence, or magnetic materials .

Organic Synthesis

4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide serves as a building block in organic synthesis. Researchers use it to construct more complex molecules, such as heterocycles or functionalized derivatives. Its reactivity and versatility make it valuable in designing new compounds .

Material Science

The compound’s unique structure could contribute to the development of functional materials. Researchers explore its potential as a component in organic semiconductors, sensors, or optoelectronic devices. Its properties, such as charge transport and photoluminescence, are relevant in material science applications .

These diverse research areas highlight the multifaceted nature of 4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, making it an intriguing subject for scientific investigation. If you need further details or additional applications, feel free to ask! 😊 .

Propiedades

IUPAC Name |

4-butanoyl-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-5-15(20)12-10-14(19-11-12)16(21)18-9-7-13-6-3-4-8-17-13/h3-4,6,8,10-11,19H,2,5,7,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGAEHLWPWYALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)

![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)

![Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)

![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)

![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)